(1E)-3-oxo-1-[(pyridin-3-yl)methylidene]-1lambda5-pyrazolidin-1-ylium-2-ide
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Overview
Description
(1E)-3-oxo-1-[(pyridin-3-yl)methylidene]-1lambda5-pyrazolidin-1-ylium-2-ide is a complex organic compound with a unique structure that includes a pyrazolidin-1-ylium core and a pyridin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-oxo-1-[(pyridin-3-yl)methylidene]-1lambda5-pyrazolidin-1-ylium-2-ide typically involves the condensation of a pyrazolidinone derivative with a pyridine aldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-3-oxo-1-[(pyridin-3-yl)methylidene]-1lambda5-pyrazolidin-1-ylium-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrazolidinone derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-3-oxo-1-[(pyridin-3-yl)methylidene]-1lambda5-pyrazolidin-1-ylium-2-ide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (1E)-3-oxo-1-[(pyridin-3-yl)methylidene]-1lambda5-pyrazolidin-1-ylium-2-ide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for the regulation of various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide
- 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine
Uniqueness
Compared to similar compounds, (1E)-3-oxo-1-[(pyridin-3-yl)methylidene]-1lambda5-pyrazolidin-1-ylium-2-ide stands out due to its unique pyrazolidin-1-ylium core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and material science.
Properties
IUPAC Name |
(2E)-2-(pyridin-3-ylmethylidene)-3,4-dihydropyrazol-2-ium-5-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-3-5-12(11-9)7-8-2-1-4-10-6-8/h1-2,4,6-7H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGLINIBWNUFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](=CC2=CN=CC=C2)N=C1[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/[N+](=C\C2=CN=CC=C2)/N=C1[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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